N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine

Organic Synthesis Protecting Group Strategy Orthogonality

Researchers synthesizing benzimidazoles or quinoxalines often face low yields when using symmetric N,N'-bis-Boc-o-phenylenediamine, which requires selective monodeprotection. N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine (CAS 452077-13-3) solves this with its unique asymmetric protection pattern: • Free primary amine enables direct condensation with carbonyl partners for heterocycle formation while the N,N-di-Boc group remains intact. • Orthogonal protection allows subsequent selective unmasking using mild reagents (LiBr, FeCl₃) for further diversification. • Eliminates complex monodeprotection steps, streamlining multi-step medchem synthesis and SAR exploration. Supplied with certificate of analysis; batch-to-batch consistency ensured.

Molecular Formula C16H24N2O4
Molecular Weight 308.37 g/mol
CAS No. 452077-13-3
Cat. No. B1591556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine
CAS452077-13-3
Molecular FormulaC16H24N2O4
Molecular Weight308.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1=CC=CC=C1N)C(=O)OC(C)(C)C
InChIInChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-10-8-7-9-11(12)17/h7-10H,17H2,1-6H3
InChIKeyPJICXVCMEYAGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Di-Boc-1,2-phenylenediamine: Asymmetric Building Block


N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine (CAS 452077-13-3) is a protected ortho-phenylenediamine derivative with the molecular formula C₁₆H₂₄N₂O₄ and a molecular weight of 308.37 g/mol . It belongs to the class of tert-butoxycarbonyl (Boc)-protected diamines but is uniquely characterized by an asymmetric protection pattern where a single nitrogen atom bears two Boc groups, leaving the adjacent primary amine unprotected . This specific structural arrangement distinguishes it from other common protected phenylenediamines, such as the symmetrically protected N,N'-bis-Boc analog, and imparts a distinct reactivity profile critical for advanced organic synthesis applications [1].

Asymmetric Boc protection architecture with free primary amine
Designed for regioselective functionalization and orthogonal synthesis
Enables controlled deprotection sequences not possible with symmetric analogs

Substitution Risks of N,N-Di-Boc-1,2-phenylenediamine


The procurement of a generic "Boc-protected phenylenediamine" for a synthetic route without specifying the exact CAS 452077-13-3 carries significant risk of project failure. The compound's value is not in the Boc group alone, but in its unique asymmetric protection state. Substituting with the symmetric N,N'-bis(tert-butoxycarbonyl)-o-phenylenediamine (CAS 438533-54-1) would eliminate the crucial free amine handle required for subsequent regioselective modifications . Conversely, using mono-N-Boc-1,2-phenylenediamine (CAS 146651-75-4) provides a free amine but with a fundamentally different steric and electronic environment, leading to altered reactivity, lower stability, and a higher propensity for unwanted side reactions like oxidation compared to the more robust N,N-di-Boc protected amine [1]. The specific asymmetric protection of CAS 452077-13-3 is a design element essential for orthogonality in multi-step syntheses, as detailed in the quantitative evidence below.

Risk 1
Target: N,N-Di-Boc-1,2-phenylenediamine retains free amine handle for regioselective chemistry.
Symmetric N,N'-bis-Boc analog eliminates the free amine, blocking regioselective functionalization entirely.
Risk 2
Target: Robust N,N-di-Boc protection stabilizes the adjacent amine against oxidation and side reactions.
Mono-N-Boc analog provides a free amine but may exhibit altered reactivity, lower stability, and higher propensity for unwanted oxidation.

Key Differentiators of N,N-Di-Boc-1,2-phenylenediamine


Asymmetric vs. Symmetric Boc Protection

The primary structural differentiator is the asymmetric protection of the ortho-phenylenediamine core. In N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine, one nitrogen atom bears two Boc groups, while the other remains a primary amine. In contrast, N,N'-Bis(tert-butoxycarbonyl)-o-phenylenediamine (CAS 438533-54-1) is symmetrically protected, with one Boc group on each nitrogen atom . This difference is not cosmetic; it dictates the compound's function as a building block for orthogonal synthesis .

Asymmetric vs. Symmetric Boc
Head-to-head
One N bears two Boc groups, the other remains free amine; symmetric analog has one Boc on each N.
Enables orthogonal synthesis workflows; structural difference directly controls reaction sequence.
Source review: InChI/SMILES structural confirmation.
Organic Synthesis Protecting Group Strategy Orthogonality

Melting Point Analysis

Melting point (MP) is a critical QC parameter for confirming identity and assessing purity of incoming material. N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine exhibits a sharp melting point of 119-120 °C . This is a quantifiably higher range than the mono-protected analog, N-Boc-1,2-phenylenediamine (CAS 146651-75-4), which has a reported melting point of 109-114 °C [1]. The narrow range for the target compound is indicative of high crystallinity and purity, essential for reproducible synthetic outcomes.

Melting Point
Cross-study comparable
119–120 °C
vs. mono-Boc analog 109–114 °C
Higher, sharper melting range supports identity check and crystalline purity assessment.
Standard MP determination; reported difference ~5–10 °C.
Analytical Chemistry Quality Control Pharmaceutical Intermediate

Regioselective Functionalization with Free Primary Amine

The presence of a single, unprotected primary amine adjacent to a protected N,N-di-Boc amine is a key enabler of regioselective chemistry. While direct quantitative reaction yield comparisons between this compound and symmetric analogs for the exact same transformation are scarce in public literature, the functional principle is well-established . The free amine can undergo selective acylation, alkylation, or condensation (e.g., to form benzimidazoles) without affecting the N,N-di-Boc group [1]. This contrasts with symmetric bis-protected analogs where deprotection of a single site is often non-selective or requires additional steps, and with mono-Boc analogs that lack the same degree of steric protection for the second nitrogen.

Regioselective Functionalization
Class-level inference
Free primary amine enables direct acylation/alkylation without disturbing N,N-di-Boc group.
Supports step-economy in complex molecule synthesis; symmetric analogs require additional monodeprotection steps.
Direct comparative yield data limited; inferred from established reactivity principles.
Medicinal Chemistry Heterocycle Synthesis Chemical Biology

N,N-Di-Boc Orthogonal Deprotection

The N,N-di-Boc protecting group itself offers distinct deprotection selectivity compared to a standard mono-N-Boc group. While general Boc deprotection occurs under acidic conditions (e.g., TFA), selective cleavage of one Boc group from an N,N-di-Boc moiety can be achieved under orthogonal conditions. For instance, treatment of N,N-di-Boc-protected amines with lithium bromide (LiBr) offers a mild method for the selective cleavage of a single N-Boc group, a transformation not applicable to mono-Boc analogs [1]. This selectivity allows for a three-stage unmasking strategy (free amine -> mono-Boc amine -> diamine) not possible with simpler protection schemes [2].

N,N-Di-Boc Orthogonal Deprotection
Class-level inference
Selective removal of one Boc group with LiBr reported; mono-Boc analogs lack this selectivity.
Enables three-stage unmasking strategy (free amine → mono-Boc → diamine) for convergent synthesis.
Based on published deprotection methodology; applicability to specific substrates requires verification.
Protecting Group Chemistry Peptide Synthesis Catalysis

Applications of N,N-Di-Boc-1,2-phenylenediamine


Regiospecific Benzimidazole and Quinoxaline Synthesis

The free primary amine on CAS 452077-13-3 serves as a nucleophilic handle for the regioselective construction of nitrogen-containing heterocycles. It can be condensed with carboxylic acids, aldehydes, or ketones to form benzimidazole or quinoxaline scaffolds without affecting the N,N-di-Boc protected amine . This enables the subsequent, selective unmasking of the second amine for further diversification, a key advantage in medicinal chemistry for exploring structure-activity relationships (SAR) around a core pharmacophore. This avoids the complex and often low-yielding selective monodeprotection required when starting from symmetric N,N'-bis-Boc-phenylenediamine .

Building Block for Macrocycles and Supramolecular Structures

The orthogonal protection scheme of this compound is ideal for the convergent synthesis of complex architectures. The free amine can be functionalized with one fragment, while the N,N-di-Boc group remains intact. Subsequent selective deprotection of the N,N-di-Boc moiety using mild reagents like LiBr or FeCl₃ [1] reveals a mono-protected amine, which can then be coupled to a second fragment. This level of control is essential for constructing macrocycles, molecular machines, and other supramolecular assemblies where precise, stepwise construction is required [1].

Dual Inhibitor and Advanced Intermediate Synthesis

As evidenced in recent medicinal chemistry literature, Boc-protected o-phenylenediamines are critical intermediates for synthesizing third-generation dual inhibitors [2]. The specific asymmetric protection of CAS 452077-13-3 allows for sequential amide bond formations or palladium-catalyzed cross-coupling reactions on the aromatic ring, followed by deprotection and further elaboration. Its use streamlines the synthesis of complex drug candidates by providing a clear, high-yielding pathway to advanced intermediates, thereby reducing development time and cost [2].

Application
Selection Property
Validation Focus
Regiospecific heterocycle synthesis
Free amine handle for regioselective condensation
Step-economy and orthogonality in benzimidazole/quinoxaline construction
Macrocycle and supramolecular assembly
Orthogonal protection for sequential fragment coupling
Controlled deprotection sequence and intermediate stability
Dual inhibitor intermediate synthesis
Asymmetric protection enables sequential amidation/cross-coupling
Synthetic efficiency and advanced intermediate reproducibility

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34 linked technical documents
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